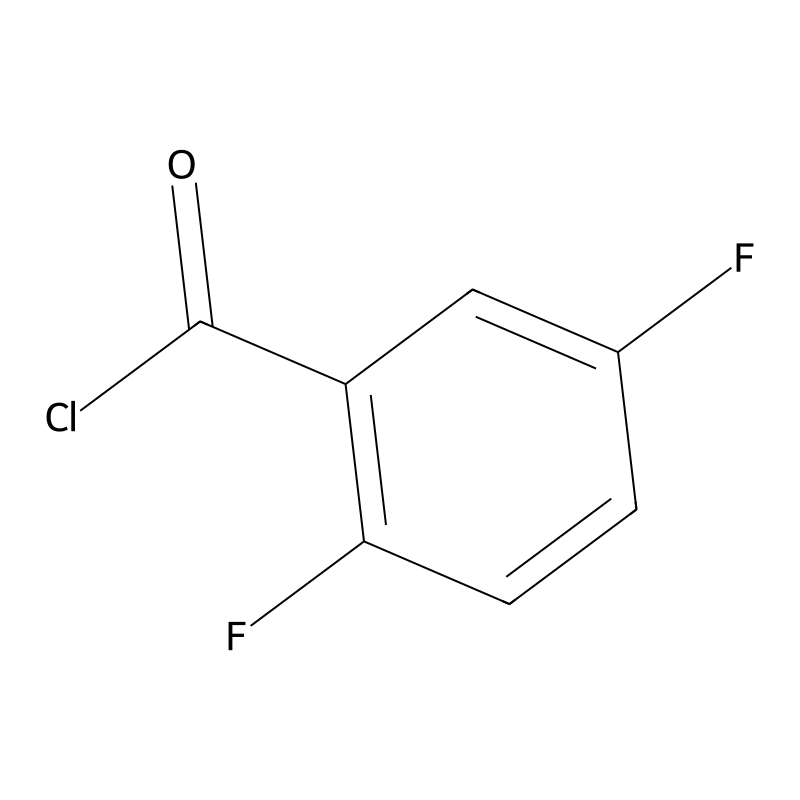

2,5-Difluorobenzoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Acylating Agent

- Synthesis of Esters: 2,5-Difluorobenzoyl chloride functions as an acylating agent, reacting with alcohols to form esters. This reaction allows the incorporation of the 2,5-difluorobenzoyl group into diverse molecules, often leading to compounds with unique properties. For example, it has been used in the synthesis of ethyl 4-(2′,5′-difluorobenzoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (JJ78:1) [].

- Thiohydrazide Formation: Similar to ester formation, 2,5-difluorobenzoyl chloride can react with hydrazides to form thiohydrazides []. These compounds hold potential applications in various fields, including medicinal chemistry and material science.

Potential for Drug Discovery

2,5-Difluorobenzoyl chloride is an organic compound with the molecular formula C₇H₃ClF₂O, characterized by the presence of two fluorine atoms at the 2 and 5 positions of the benzene ring and a carbonyl chloride functional group. This compound is a colorless to pale yellow liquid that is highly reactive, particularly towards nucleophiles, due to the electrophilic nature of the carbonyl carbon in the acyl chloride group. It is primarily used as an intermediate in various chemical syntheses and is known for its potential applications in pharmaceuticals and agrochemicals .

2,5-Difluorobenzoyl chloride is a corrosive and lachrymatory (tear-inducing) compound. It can cause severe skin burns and eye damage upon contact [].

- Toxicity: Data on specific toxicity is limited, but due to its corrosive nature, it is likely to be harmful if inhaled, ingested, or absorbed through the skin.

- Flammability: Likely flammable based on the presence of the aromatic ring.

- Reactivity: Reacts readily with water and alcohols, releasing hydrochloric acid fumes [].

Safety Precautions

- Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling 2,5-Difluorobenzoyl chloride.

- Work in a well-ventilated fume hood.

- Handle with care to avoid contact with skin, eyes, and clothing.

- Store in a cool, dry place away from moisture and incompatible chemicals.

- Nucleophilic Acyl Substitution: The compound can react with nucleophiles such as amines and alcohols to form corresponding amides or esters.

- Formation of Aryl Fluorides: It can be used in reactions involving aryl fluorides through displacement reactions.

- Coupling Reactions: This compound can serve as a coupling agent in various synthetic pathways, facilitating the formation of complex organic molecules .

The synthesis of 2,5-difluorobenzoyl chloride can be achieved through several methods:

- Fluorination of Benzoyl Chloride: Benzoyl chloride can be fluorinated using a suitable fluorinating agent (e.g., sulfur tetrafluoride) under controlled conditions to introduce fluorine atoms at the desired positions.

- Direct Chlorination: Starting from 2,5-difluorobenzoic acid, chlorination can be performed using thionyl chloride or oxalyl chloride to yield 2,5-difluorobenzoyl chloride.

- Rearrangement Reactions: Certain rearrangement reactions involving substituted phenols can also lead to the formation of this compound .

2,5-Difluorobenzoyl chloride finds applications in various fields:

- Pharmaceutical Synthesis: It serves as an important intermediate in the synthesis of pharmaceutical compounds.

- Agrochemicals: The compound is utilized in developing herbicides and pesticides.

- Material Science: It can be used to synthesize polymers and other materials with specific properties due to its reactivity .

Several compounds are structurally similar to 2,5-difluorobenzoyl chloride. Here are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzoyl Chloride | Contains a benzene ring with a carbonyl and chlorine | Widely used as an acylating agent |

| 2-Fluorobenzoyl Chloride | One fluorine atom at position 2 | Less lipophilic than 2,5-difluorobenzoyl chloride |

| 4-Fluorobenzoyl Chloride | One fluorine atom at position 4 | Different reactivity pattern due to positional effects |

| 3,4-Difluorobenzoyl Chloride | Two fluorine atoms at positions 3 and 4 | Potentially different biological activities |

The uniqueness of 2,5-difluorobenzoyl chloride lies in its specific substitution pattern on the benzene ring, which influences its reactivity and biological properties compared to other halogenated benzoyl chlorides. The presence of two fluorine atoms enhances its lipophilicity and may improve its interactions with biological systems compared to its mono-fluorinated counterparts .

The development of 2,5-difluorobenzoyl chloride (CAS 35730-09-7) is rooted in advancements in organofluorine chemistry, which gained momentum in the mid-20th century. While elemental fluorine isolation by Henri Moissan in 1886 laid foundational work, the synthesis of aromatic fluorinated compounds emerged later with methods like halogen exchange and diazofluorination. The compound itself likely originated from pharmaceutical and agrochemical research, where fluorinated aromatic intermediates became critical for enhancing molecular stability and reactivity.

Early synthetic routes for benzoyl chloride derivatives, such as 2,4-dichlorobenzoyl chloride, involved catalyzed reactions of trichlorotoluene with carboxylic acids. For 2,5-difluorobenzoyl chloride, modern protocols employ fluorination of benzotrichloride precursors or direct chlorination of 2,5-difluorobenzoic acid. Its commercial availability by the late 20th century coincided with growing interest in fluorinated building blocks for drug discovery, as seen in its use for synthesizing antimicrobial spirocyclic compounds.

Structural Significance of Fluorine Substituents in Aromatic Systems

The strategic placement of fluorine atoms at the 2- and 5-positions on the benzoyl chloride ring confers distinct electronic and steric properties. Fluorine’s high electronegativity (-I inductive effect) withdraws electron density from the aromatic system, while its lone pairs participate in resonance (+M mesomeric effect), creating a nuanced electronic profile. This dual behavior stabilizes the molecule against electrophilic attack while enhancing its suitability for nucleophilic acyl substitution reactions.

Electronic Effects

- Inductive Withdrawal: The C-F bonds at positions 2 and 5 polarize the electron density toward fluorine, deactivating the ring and directing subsequent reactions to meta/para positions relative to the substituents.

- Resonance Donation: Fluorine’s lone pairs delocalize into the π-system, partially offsetting electron withdrawal and stabilizing intermediates in substitution reactions.

Steric and Physical Properties

The compact size of fluorine atoms minimizes steric hindrance, allowing efficient packing in crystalline phases. Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₃ClF₂O | |

| Molecular Weight | 176.55 g/mol | |

| Boiling Point | 81–83 °C (14 mmHg) | |

| Density | 1.425 g/cm³ | |

| Refractive Index | 1.514–1.516 |

Applications in Synthesis

The compound’s reactivity as an acylating agent enables its use in:

X-ray Crystallographic Analysis

2,5-Difluorobenzoyl chloride exhibits distinct crystallographic properties that have been elucidated through in situ cryocrystallization techniques [1]. The compound crystallizes at 265 Kelvin under controlled cooling conditions with a ramp rate of 70 Kelvin per hour [1]. X-ray diffraction analysis reveals that the compound adopts a triclinic crystal system with space group P-1 [1].

The crystallographic unit cell parameters demonstrate the following characteristics: a = 7.4814(4) Ångström, b = 8.5648(4) Ångström, c = 10.7372(6) Ångström, with angles α = 100.231(3)°, β = 95.404(3)°, and γ = 91.365(3)° [1]. The unit cell volume measures 673.48(6) cubic Ångström with Z = 4, indicating four molecules per unit cell [1]. The calculated density from crystallographic data is 1.741 grams per cubic centimeter [1].

| Parameter | Value |

|---|---|

| Crystal System | Triclinic [1] |

| Space Group | P-1 [1] |

| a (Å) | 7.4814(4) [1] |

| b (Å) | 8.5648(4) [1] |

| c (Å) | 10.7372(6) [1] |

| α (°) | 100.231(3) [1] |

| β (°) | 95.404(3) [1] |

| γ (°) | 91.365(3) [1] |

| Volume (ų) | 673.48(6) [1] |

| Z | 4 [1] |

| Density (g/cm³) | 1.741 [1] |

The molecular conformation analysis reveals significant insights into the orientation of the carbonyl chloride functional group relative to the benzene ring plane [1]. The dihedral angle between the carbonyl chloride group and the aromatic ring varies between different conformers, with values of 17.0° and 11.0° observed for the two independent molecules in the asymmetric unit [1]. Torsion angle measurements indicate C2-C1-C7-Cl1 angles of 163.0(2)° and 169.0(2)° for the respective conformers [1].

Computational Molecular Modeling Studies

Computational investigations employing density functional theory have provided detailed insights into the electronic structure and molecular geometry optimization of 2,5-difluorobenzoyl chloride [1]. Ab initio calculations using the Hartree-Fock method and density functional theory with B3LYP functional and 6-311++G(d,p) basis set have been conducted to determine optimized molecular geometries [2].

The computational studies reveal that the optimized dihedral angles between the carbonyl chloride group and the benzene ring approach values of 179.9° and -180.0°, indicating a preference for planar conformations in the gas phase [1]. These calculations demonstrate significant differences from the crystal structure conformations, highlighting the influence of intermolecular interactions in the solid state [1].

Quantum Theory of Atoms in Molecules analysis has been performed to investigate intramolecular interactions [1]. The calculations identify bond critical points and reveal the presence of weak intramolecular contacts between fluorine atoms and the carbonyl oxygen, with distances ranging from 2.649 to 2.741 Ångström [1]. The electron density at bond critical points and corresponding Laplacian values provide quantitative measures of these non-covalent interactions [1].

| Computational Parameter | Value |

|---|---|

| Optimized Dihedral Angle (Conformer 1) | 179.9° [1] |

| Optimized Dihedral Angle (Conformer 2) | -180.0° [1] |

| Intramolecular F···O Distance | 2.649-2.741 Å [1] |

| Basis Set | 6-311++G(d,p) [1] |

| Functional | B3LYP [1] |

Thermodynamic Properties

Melting/Boiling Point Relationships

The thermodynamic behavior of 2,5-difluorobenzoyl chloride exhibits characteristic phase transition properties that reflect its molecular structure and intermolecular interactions [3]. The compound demonstrates a melting point range of 73-74 degrees Celsius under standard atmospheric conditions [3]. This relatively low melting point is consistent with the molecular structure containing electronegative fluorine substituents that influence the crystal packing arrangements [3].

The boiling point of 2,5-difluorobenzoyl chloride occurs at 92-93 degrees Celsius under reduced pressure conditions of 34 millimeters of mercury [3]. At standard atmospheric pressure, the boiling point is reported as 93 degrees Celsius [4]. The relationship between vapor pressure and temperature follows typical exponential behavior characteristic of organic compounds with similar molecular weights [3].

Differential scanning calorimetry measurements reveal distinct thermal transitions during heating and cooling cycles [1]. The compound exhibits solidification at approximately -10.0 degrees Celsius (263 Kelvin) during controlled cooling, while melting occurs at 16.9 degrees Celsius (289.9 Kelvin) during subsequent heating [1]. This thermal hysteresis behavior indicates the presence of metastable phases and the influence of cooling rate on crystallization kinetics [1].

| Thermal Property | Value | Conditions |

|---|---|---|

| Melting Point | 73-74°C [3] | Standard pressure |

| Boiling Point | 92-93°C [3] | 34 mmHg |

| Boiling Point | 93°C [4] | Standard pressure |

| Solidification Point | -10.0°C [1] | Cooling cycle |

| Melting Point (DSC) | 16.9°C [1] | Heating cycle |

Density and Refractive Index Correlations

The density of 2,5-difluorobenzoyl chloride has been precisely determined through multiple experimental techniques [3]. At 25 degrees Celsius, the compound exhibits a density of 1.425 grams per milliliter [3]. Alternative measurements report values of 1.42 grams per cubic centimeter at 20 degrees Celsius [5]. The temperature dependence of density follows typical thermal expansion behavior for organic liquids [3].

Refractive index measurements provide crucial optical property data for 2,5-difluorobenzoyl chloride [6]. The refractive index at 20 degrees Celsius ranges from 1.5115 to 1.5165 [6]. Additional measurements report values between 1.514 and 1.516 [3]. The specific gravity, measured relative to water at 20 degrees Celsius, is documented as 1.425 [3].

The correlation between density and refractive index follows the Lorentz-Lorenz relationship, which relates these properties to molecular polarizability [3]. The relatively high refractive index values reflect the presence of fluorine atoms and the aromatic ring system, which contribute to increased polarizability [3]. The flash point of the compound is consistently reported as 59 degrees Celsius, indicating moderate volatility under standard conditions [3].

| Physical Property | Value | Temperature | Reference |

|---|---|---|---|

| Density | 1.425 g/mL [3] | 25°C | Literature |

| Density | 1.42 g/cm³ [5] | 20°C | Experimental |

| Refractive Index | 1.5115-1.5165 [6] | 20°C | Specification |

| Refractive Index | 1.514-1.516 [3] | 20°C | Literature |

| Specific Gravity | 1.425 [3] | 20°C | Relative to water |

| Flash Point | 59°C [3] | Standard | Closed cup |

Spectroscopic Profiles

Nuclear Magnetic Resonance Spectral Signatures (¹H/¹³C/¹⁹F)

The nuclear magnetic resonance spectroscopic characterization of 2,5-difluorobenzoyl chloride provides detailed structural information through proton, carbon-13, and fluorine-19 nuclear magnetic resonance techniques [7]. The proton nuclear magnetic resonance spectrum exhibits characteristic aromatic signals that reflect the substitution pattern on the benzene ring [8]. The aromatic protons appear as complex multiplets in the range of 7.0 to 8.0 parts per million, with coupling patterns influenced by both fluorine substitution and the electron-withdrawing carbonyl chloride group [8].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for the aromatic carbon atoms and the carbonyl carbon [7]. The carbonyl carbon typically resonates at approximately 160-170 parts per million, characteristic of acyl chloride functional groups [7]. The aromatic carbon atoms bearing fluorine substituents exhibit characteristic doublets due to carbon-fluorine coupling, with coupling constants ranging from 15 to 250 Hertz depending on the proximity to the fluorine atoms [7].

Fluorine-19 nuclear magnetic resonance spectroscopy provides unambiguous identification of the fluorine environments in the molecule [8]. The fluorine atoms at the 2- and 5-positions of the benzene ring exhibit distinct chemical shifts due to their different electronic environments [8]. The fluorine resonances typically appear in the range of -110 to -120 parts per million relative to trichlorofluoromethane as an external standard [8].

| Nuclear Magnetic Resonance Parameter | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Aromatic ¹H | 7.0-8.0 [8] | Complex multiplets | Variable |

| Carbonyl ¹³C | 160-170 [7] | Singlet | - |

| Aromatic ¹³C | 110-160 [7] | Doublets | 15-250 |

| ¹⁹F (2-position) | -110 to -120 [8] | Complex | Variable |

| ¹⁹F (5-position) | -110 to -120 [8] | Complex | Variable |

Infrared and Raman Vibrational Assignments

Infrared spectroscopy of 2,5-difluorobenzoyl chloride reveals characteristic vibrational modes that correspond to specific functional groups within the molecule [9]. The carbonyl stretching vibration appears as a strong absorption band at approximately 1750-1800 wavenumbers, typical of acyl chloride compounds [9]. The carbon-chlorine stretching vibration is observed in the fingerprint region around 600-700 wavenumbers [9].

The aromatic carbon-carbon stretching vibrations produce multiple bands in the 1400-1600 wavenumber region [9]. Carbon-fluorine stretching vibrations appear as strong absorptions in the 1000-1300 wavenumber range, with the exact positions dependent on the substitution pattern and electronic environment [9]. The aromatic carbon-hydrogen stretching vibrations are observed above 3000 wavenumbers, while the corresponding bending modes appear in the 700-900 wavenumber region [9].

Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrational modes that may be weak or absent in infrared spectra [10]. The symmetric aromatic ring breathing modes and carbon-carbon stretching vibrations are typically more intense in Raman spectra [10]. The carbon-fluorine stretching modes exhibit characteristic polarization properties in polarized Raman measurements [10].

| Vibrational Mode | Infrared Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O stretch | 1750-1800 [9] | 1750-1800 [10] | Strong |

| C-Cl stretch | 600-700 [9] | 600-700 [10] | Medium |

| C-F stretch | 1000-1300 [9] | 1000-1300 [10] | Strong |

| Aromatic C=C | 1400-1600 [9] | 1400-1600 [10] | Medium |

| Aromatic C-H | >3000 [9] | >3000 [10] | Medium |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2,5-difluorobenzoyl chloride provides detailed information about molecular fragmentation pathways and structural confirmation [7]. The molecular ion peak appears at mass-to-charge ratio 176, corresponding to the molecular formula C₇H₃ClF₂O [7]. The molecular ion exhibits characteristic isotope patterns due to the presence of chlorine, with the M+2 peak appearing at mass-to-charge ratio 178 with approximately one-third the intensity of the molecular ion [7].

The base peak in the mass spectrum typically occurs at mass-to-charge ratio 141, corresponding to the loss of chlorine (35 mass units) from the molecular ion [7]. This fragmentation pathway involves the formation of a difluorobenzoyl cation, which represents a stable aromatic acylium ion [7]. Additional significant fragments include peaks at mass-to-charge ratios 113, 93, and 63, representing successive losses of carbonyl (28 mass units), fluorine (19 mass units), and additional aromatic fragments [7].

The fragmentation pattern analysis reveals the influence of fluorine substituents on the stability of ionic fragments [11]. The electron-withdrawing nature of fluorine atoms stabilizes certain cationic fragments while destabilizing others, leading to characteristic intensity distributions in the mass spectrum [11]. Collision-induced dissociation studies provide additional structural information through controlled fragmentation of selected precursor ions [12].

| Fragment Ion | m/z Value | Relative Intensity (%) | Assignment |

|---|---|---|---|

| [M]⁺- | 176 [7] | 12.5 | Molecular ion |

| [M+2]⁺- | 178 [7] | 4.1 | Isotope peak |

| [M-Cl]⁺ | 141 [7] | 100.0 | Base peak |

| [M-COCl]⁺ | 113 [7] | 46.5 | Difluorophenyl |

| [C₆H₃F₂]⁺ | 93 [7] | 2.8 | Difluorophenyl |

| [C₅H₃F]⁺ | 63 [7] | 20.7 | Fluorophenyl |

XLogP3

GHS Hazard Statements

H226 (89.58%): Flammable liquid and vapor [Warning Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive